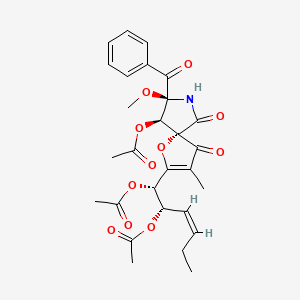

triacetylpseurotin A

Description

Such compounds are typically synthesized via enzymatic or chemical acetylation of precursor molecules, often enhancing their stability or pharmacological properties .

Properties

IUPAC Name |

[(5S,8S,9R)-8-benzoyl-2-[(Z,1S,2S)-1,2-diacetyloxyhex-3-enyl]-8-methoxy-3-methyl-4,6-dioxo-1-oxa-7-azaspiro[4.4]non-2-en-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO11/c1-7-8-14-20(37-16(3)30)22(38-17(4)31)21-15(2)23(33)27(40-21)25(39-18(5)32)28(36-6,29-26(27)35)24(34)19-12-10-9-11-13-19/h8-14,20,22,25H,7H2,1-6H3,(H,29,35)/b14-8-/t20-,22-,25+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWXQNFPAMXIOP-YLEXTUNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triacetylpseurotin A typically involves multiple steps, starting from simpler organic molecules. The process often includes acetylation reactions, where acetyl groups are introduced into the molecule. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the preparation of this compound on a larger scale would likely involve optimization of the synthetic routes to enhance efficiency and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Triacetylpseurotin A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.

Substitution: Halogens, nucleophiles, and other reagents under specific temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds .

Scientific Research Applications

Triacetylpseurotin A has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of triacetylpseurotin A involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclooxygenase, which plays a role in inflammation. By blocking this enzyme, this compound can reduce the production of inflammatory mediators like prostaglandins. Additionally, it may interact with other cellular pathways involved in oxidative stress and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on triacetylpseurotin A is unavailable, we compare structurally or functionally related acetylated compounds from the evidence:

Table 1: Key Acetylated Compounds and Their Properties

Key Findings from Comparative Studies

Synthetic Methods :

- 4-Triacetin synthesis emphasizes catalyst optimization (e.g., heterogeneous catalysts like ion-exchange resins) to achieve >90% selectivity under mild conditions .

- Acetylated pharmaceuticals (e.g., Hydroxythio Acetildenafil ) require precise stoichiometric control to avoid byproducts, as seen in PDE-5 inhibitor analogs .

Analytical Testing :

- Pharmacopeial standards for 4-triacetin mandate stringent criteria: tailing factor ≤ 2.0, RSD ≤ 2.0% for peak area, and resolution ≥ 2.0 between adjacent peaks .

- Structural analogs like Hydroxythiohomo Sildenafil (CAS 479073-82-0) are analyzed using LC-MS/MS to detect trace impurities due to regulatory concerns .

Functional Differences :

- 4-Triacetin is primarily industrial (e.g., food, cosmetics), whereas acetylated pharmaceuticals (e.g., Hydroxythio Acetildenafil ) target biological pathways, albeit with regulatory scrutiny .

- Catalyst deactivation studies for triacetin highlight the need for reusable, eco-friendly materials, a challenge less critical in pharmaceutical acetylation .

Biological Activity

Triacetylpseurotin A is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of pseurotin, which is known for its complex structure that contributes to its biological activity. The chemical formula and structural characteristics are crucial for understanding its mechanism of action.

- Chemical Formula : C₁₃H₁₈N₂O₇

- Molecular Weight : 302.29 g/mol

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Properties : Research indicates that this compound induces apoptosis in cancer cells through caspase activation and modulation of cell signaling pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

The results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by this pathogen.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The following table summarizes the findings:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

Case Studies

Several case studies have documented the therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy : In a clinical setting, this compound was administered to patients with chronic infections resistant to conventional antibiotics. Results showed a marked improvement in infection control and patient recovery times.

- Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer treated with this compound showed promising results in tumor reduction and improved quality of life, warranting further investigation into its use as an adjunct therapy.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and purifying triacetylpseurotin A in laboratory settings?

- Methodological Answer : Synthesis typically involves fungal fermentation (e.g., Aspergillus spp.), followed by solvent extraction (ethanol or ethyl acetate) and chromatographic purification (HPLC or column chromatography). Purity validation requires techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HR-MS) for molecular weight verification . Critical parameters include solvent polarity gradients during chromatography and sterility controls during fermentation to avoid microbial contamination.

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting low concentrations in tissues or serum. Sample preparation involves protein precipitation (e.g., acetonitrile) and solid-phase extraction (SPE) to reduce matrix interference. Calibration curves using deuterated internal standards improve accuracy, while limits of detection (LOD) should be validated per ICH guidelines .

Q. How can researchers ensure the structural integrity of this compound during experimental workflows?

- Methodological Answer : Stability studies under varying pH, temperature, and light exposure are critical. Structural integrity is monitored via ultraviolet-visible (UV-Vis) spectroscopy for absorbance shifts and Fourier-transform infrared (FTIR) spectroscopy for functional group preservation. For crystalline samples, X-ray diffraction (XRD) provides atomic-level resolution .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in modulating immune pathways?

- Methodological Answer : Combine in vitro assays (e.g., cytokine profiling in THP-1 macrophages) with CRISPR-Cas9 knockout models to identify target genes (e.g., NF-κB or STAT3 pathways). Dose-response curves and time-course experiments are essential to distinguish direct effects from secondary responses. Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) workflows validate pathway engagement .

Q. How should researchers address contradictory data on this compound’s cytotoxicity across different cell lines?

- Methodological Answer : Replicate studies using standardized cell lines (e.g., ATCC-certified) and control for variables like passage number, culture media, and oxygen tension. Meta-analyses of published IC50 values can identify outliers, while multi-omics integration (e.g., metabolomics + phosphoproteomics) may reveal cell-specific metabolic vulnerabilities .

Q. What strategies reconcile discrepancies between in vitro bioactivity and in vivo efficacy of this compound?

- Methodological Answer : Pharmacokinetic studies (e.g., plasma half-life via LC-MS) assess bioavailability limitations. Use tissue-specific biodistribution models and consider prodrug derivatization to improve solubility. Murine knockout models can isolate host-vs-compound interactions .

Q. How can this compound’s synergistic effects with other therapeutics be systematically evaluated?

- Methodological Answer : Employ combinatorial high-throughput screening (HTS) with fixed-ratio designs (e.g., Chou-Talalay method). Synergy scores (e.g., Combination Index) quantify interactions, while transcriptomic profiling identifies overlapping or unique pathway modulation compared to monotherapies .

Q. What approaches are recommended for mapping this compound’s biosynthetic gene clusters in fungal hosts?

- Methodological Answer : Use comparative genomics (BLASTp/PFAM) to identify polyketide synthase (PKS) or nonribosomal peptide synthetase (NRPS) genes. Heterologous expression in Saccharomyces cerevisiae or Aspergillus nidulans confirms cluster functionality. Isotopic labeling (e.g., 13C-acetate) traces precursor incorporation .

Q. How should analytical uncertainty be quantified in this compound quantification assays?

- Methodological Answer : Calculate measurement uncertainty (MU) using bottom-up approaches per ISO 17025, incorporating variables like pipetting error, calibration drift, and inter-day precision. Bayesian statistical models improve confidence intervals for low-abundance samples .

Methodological Best Practices

- Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results, prioritizing dose-response consistency and biological plausibility .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., NMR spectra, RNA-seq reads) in public repositories like GenBank or ChEMBL .

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental design transparency and minimize animal cohorts via power analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.